
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate, also known as ABT-418, is a chemical compound that has been found to have potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate acts as a selective agonist of α4β2 nAChRs, which are the most abundant subtype of nAChRs in the brain. Activation of these receptors by (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of various physiological processes. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been shown to enhance cognitive function and has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Biochemische Und Physiologische Effekte
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been shown to have several biochemical and physiological effects. It has been found to enhance cognitive function in animal models and has potential applications in the treatment of cognitive disorders. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has also been shown to have analgesic properties and has been investigated for its potential use in pain management. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have anti-inflammatory properties and has potential applications in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has several advantages for lab experiments. It is a potent and selective agonist of α4β2 nAChRs, which makes it a useful tool for investigating the role of these receptors in various physiological processes. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has some limitations for lab experiments. It has a short half-life, which may limit its use in long-term studies. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have some off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate. One potential application is in the treatment of cognitive disorders such as Alzheimer's disease. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has shown promising results in animal models of Alzheimer's disease and may have potential as a therapeutic agent. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been investigated for its potential use in pain management and may have applications in the treatment of inflammatory disorders. Further research is needed to fully understand the potential applications of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate and to investigate its safety and efficacy in humans.
Synthesemethoden
The synthesis of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate involves the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with 2-methylpropanoyl chloride in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain pure (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate. This method has been reported to yield high purity and good yields of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate.
Wissenschaftliche Forschungsanwendungen
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and attention. (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate has been used in studies investigating the role of nAChRs in these processes and has shown promising results.
Eigenschaften
CAS-Nummer |
120164-17-2 |
|---|---|
Produktname |
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate |
Molekularformel |
C14H18N2O2S |
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H18N2O2S/c1-6(2)13(17)18-11-8(4)7(3)10-12(9(11)5)19-14(15)16-10/h6H,1-5H3,(H2,15,16) |
InChI-Schlüssel |
NTEQMXQPAIUWRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)C)C |
Synonyme |
Propanoic acid, 2-methyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



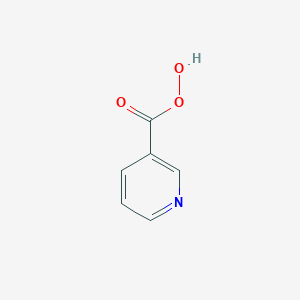
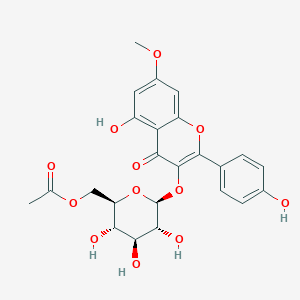
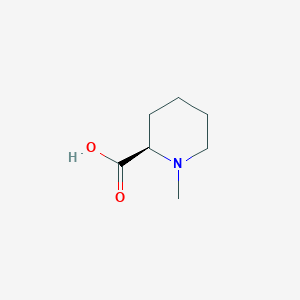
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
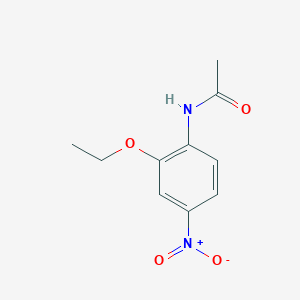
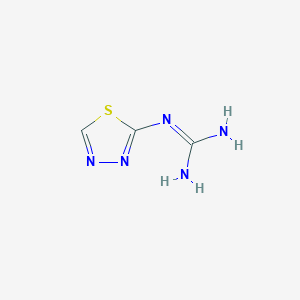

![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)

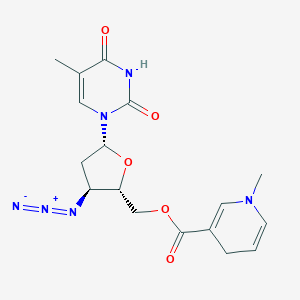

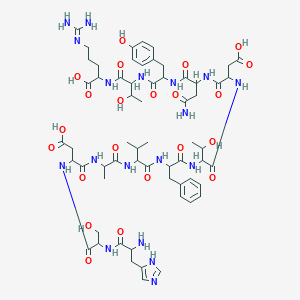

![1-Azabicyclo[2.2.1]heptane-4-carboxamide](/img/structure/B55628.png)